molecular formula C16H25N B13346515 2-methyl-N-(2-phenylpropyl)cyclohexan-1-amine

2-methyl-N-(2-phenylpropyl)cyclohexan-1-amine

Cat. No.: B13346515
M. Wt: 231.38 g/mol
InChI Key: ASGHAQKYNSSXID-UHFFFAOYSA-N
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Description

2-methyl-N-(2-phenylpropyl)cyclohexan-1-amine is an organic compound with the molecular formula C16H25N It is a cyclohexylamine derivative, characterized by the presence of a methyl group at the second position of the cyclohexane ring and a phenylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-phenylpropyl)cyclohexan-1-amine typically involves the alkylation of cyclohexylamine with 2-phenylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-phenylpropyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylpropyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

2-methyl-N-(2-phenylpropyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-phenylpropyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexane ring, lacking the phenylpropyl group.

    2-phenylpropylamine: Contains the phenylpropyl group but lacks the cyclohexane ring.

    N-methylcyclohexylamine: Similar structure but with a methyl group on the nitrogen atom instead of the phenylpropyl group.

Uniqueness

2-methyl-N-(2-phenylpropyl)cyclohexan-1-amine is unique due to the combination of the cyclohexane ring, methyl group, and phenylpropyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

2-methyl-N-(2-phenylpropyl)cyclohexan-1-amine

InChI

InChI=1S/C16H25N/c1-13-8-6-7-11-16(13)17-12-14(2)15-9-4-3-5-10-15/h3-5,9-10,13-14,16-17H,6-8,11-12H2,1-2H3

InChI Key

ASGHAQKYNSSXID-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NCC(C)C2=CC=CC=C2

Origin of Product

United States

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